molecular formula C10H8O2 B3051909 1-Benzoxepin-3(2H)-one CAS No. 369376-68-1

1-Benzoxepin-3(2H)-one

Cat. No. B3051909
M. Wt: 160.17 g/mol
InChI Key: AUXWDVCAVGNSQH-UHFFFAOYSA-N
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Description

1-Benzoxepin-3(2H)-one is an oxygen-containing bicyclic molecule consisting of an oxepin ring and a benzene ring . It is found in the skeleton of several fungal metabolites .


Synthesis Analysis

The synthesis of 1-Benzoxepin-3(2H)-one involves several steps. For instance, 4-Phenyl-1-benzoxepin-3-(2H)-ones can be O-methylated to form the methyl ethers by reacting them first with potassium tert-butoxide and then with methyl fluorosulfonate at low temperature . The O-acetylation of 2,3-dihydro-1-benzoxepin-3-ones to afford the 3-acetoxy-1-benzoxepins is readily achieved by the action of acetic anhydride in the presence of an appropriate base, such as pyridine, triethylamine, or sodium acetate .


Molecular Structure Analysis

The molecular structure of 1-Benzoxepin-3(2H)-one consists of an oxepin ring and a benzene ring . There are three isomers, varying in where the oxygen is positioned in the oxepin heterocycle relative to where the benzene is fused to it .


Chemical Reactions Analysis

The chemical reactions of 1-Benzoxepin-3(2H)-one are diverse and depend on the specific conditions and reagents used. For example, it can undergo O-methylation and O-acetylation reactions as mentioned in the synthesis analysis .

Scientific Research Applications

Synthesis Techniques

  • Concise Synthesis Methods : A concise three-step strategy was developed for synthesizing 2-benzoxepin-3(1H)-ones, involving intermolecular Heck coupling, reduction of carbonyl functionality, and base-induced intramolecular condensation (Hazra, Krishna, & Satyanarayana, 2015).
  • Sequential One-Pot Synthesis : Another approach for synthesizing 2-benzoxepin-3(1H)-ones involves a one-pot method integrating oxy-Michael addition, Heck coupling, and intramolecular degradation followed by condensation (Reddy, Krishna, & Satyanarayana, 2013).

Derivatives and Metabolites

  • Isolation from Fungal Cultures : 3,7-Bis(hydroxymethyl)-1-benzoxepin-5(2H)-one, a novel oxygen heterocyclic metabolite, was isolated from Marasmiellus ramealis cultures, indicating a natural occurrence and potential for further exploration in natural product chemistry (Holroyde, Orr, & Thaller, 1978).

Chemical Properties and Applications

  • Olfactory Properties : The synthesis and olfactory properties of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-ones, which possess an intense marine, spicy-vanillic odor, highlight the application in fragrance chemistry (Kraft, Popaj, Müller, & Schär, 2010).
  • Bioactivity and Ecological Role : Benzoxazinones, a class including (2H)-1,4-benzoxazin-3(4H)-ones, exhibit significant bioactivity, demonstrating phytotoxic, antifungal, antimicrobial, and antifeedant effects. This highlights their potential as natural herbicide models and their ecological roles in plant defense mechanisms (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Biological and Pharmacological Research

  • Medical Applications : Research into benzoxepin derivatives, including 1,5-benzoxathiepin and 1-benzoxepin, reveals potential in serotonin receptor-blocking activity, suggesting applications in the development of pharmaceuticals for conditions influenced by serotonin receptors (Sugihara, Mabuchi, Hirata, Imamoto, & Kawamatsu, 1987).

Future Directions

The future directions for the study and application of 1-Benzoxepin-3(2H)-one are not explicitly mentioned in the retrieved sources. Given its presence in several fungal metabolites , it may have potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

properties

IUPAC Name

1-benzoxepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXWDVCAVGNSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460434
Record name 1-Benzoxepin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoxepin-3(2H)-one

CAS RN

369376-68-1
Record name 1-Benzoxepin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4×28.5 mg (0.55 mmol) of sodium periodate are added in four equal portions over 30 minutes to 106 mg (0.55 mmol) of 3-(hydroxymethyl)-2,3-dihydro-1-benzoxepin-3-ol, prepared according to example 24, in solution in 3 ml of a 3/7 dioxane/water mixture. After stirring at ambient temperature for 2 hours, the medium is filtered through celite and the solid is discarded. After the usual extracting and washing treatments, purification by chromatography on silica gel (dichloromethane) provides 61 mg (70%) of 1-benzoxepin-3(2H)-one; 1H NMR (300 MHz, CDCl3): 7.45–7.35 (m, 2H), 7.15–7.25 (m, 3H), 6.38 (d, J=8.7 Hz, 1H), 4.55 (s, 2H).
Quantity
28.5 mg
Type
reactant
Reaction Step One
Name
3-(hydroxymethyl)-2,3-dihydro-1-benzoxepin-3-ol
Quantity
0.55 mmol
Type
reactant
Reaction Step One
[Compound]
Name
3/7
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
D Huckle, IM Lockhart, M Wright - Journal of the Chemical Society …, 1972 - pubs.rsc.org
The preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one and its conversion into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds are reported. Ring cleavage of 2,3-…
Number of citations: 6 pubs.rsc.org
P Kahnberg, O Sterner - Tetrahedron, 2001 - Elsevier
The chlorinated 1-benzoxepin derivative pterulone (1a), a potent antifungal metabolite isolated from a Pterula species, was synthesised from 4,5-dihydro-2H-benzoxepin-3-one 6 by the …
Number of citations: 27 www.sciencedirect.com
JM Gaudin, O Nikolaenko… - Helvetica chimica …, 2007 - Wiley Online Library
We synthesized or re‐synthesized a large series of 2H‐1,5‐benzodioxepin‐3(4H)‐ones 9 (Scheme 1), 4,5‐dihydro‐1‐benzoxepin‐3(2H)‐ones 10 (Schemes 3 and 4) and 5,6,8,9‐…
Number of citations: 23 onlinelibrary.wiley.com
K Schmidt, P Margaretha - Helvetica Chimica Acta, 2011 - Wiley Online Library
On irradiation (350 nm) in the presence of alkenes (2,3‐dimethylbut‐2‐ene, 1,1‐dimethoxyethene, and 2,4,4‐trimethylpent‐1‐ene), benzoxepinone 1 and dioxepinone 2 are converted …
Number of citations: 3 onlinelibrary.wiley.com
MG Kociolek, NG Straub, JV Schuster - Synlett, 2005 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 6 www.thieme-connect.com
SY Zhao, ZL Liu, YS Shu, ML Wang, D He, ZQ Song… - Molecules, 2017 - mdpi.com
This manuscript elaborates on the establishment of a chemotaxonomic classification strategy for closely-related Citrus fruits in Traditional Chinese Medicines (TCMs). UPLC-Q-TOF-MS-…
Number of citations: 42 www.mdpi.com
AR Estrada-Pérez, JB García-Vázquez… - International Journal of …, 2023 - mdpi.com
Breast cancer (BC) is one of the biggest health problems worldwide, characterized by intricate metabolic and biochemical complexities stemming from pronounced variations across …
Number of citations: 7 www.mdpi.com
I Ujváry, R Jorge, R Christie, T Le Ruez… - Forensic …, 2017 - Springer
N-(1-Phenethylpiperidin-4-yl)-N-phenylacrylamide, or acryloylfentanyl (acrylfentanyl), is a synthetic opioid and a close structural analogue of fentanyl, which is widely used in medicine …
Number of citations: 34 link.springer.com
K Schmidt, P Margaretha - Helvetica Chimica Acta, 2011 - Wiley Online Library
On irradiation (350 nm) in the presence of 2,3‐dimethylbuta‐1,3‐diene, benzoxepinone 2 and dioxepinone 3 were converted regio‐ and diastereoselectively to trans‐fused oxabicyclo[…
Number of citations: 5 onlinelibrary.wiley.com
E Abele, R Abele, L Golomba… - Latvian Journal of …, 2011 - archive.sciendo.com
Literature data on the synthesis and structure of azepane, oxepane and thiepane oximes were reviewed. Synthesis of novel heterocycles from oximes of seven-membered heterocycles …
Number of citations: 5 archive.sciendo.com

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